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Compound of Interest

Compound Name: Cyclochlorotine

Cat. No.: B1669403

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclochlorotine, also known as islanditoxin, is a hepatotoxic and carcinogenic mycotoxin
produced by the fungus Penicillium islandicum. This cyclic peptide is a significant contaminant
associated with "yellowed rice," a term describing rice discolored due to fungal growth.
Historically, yellowed rice gained notoriety in post-World War 1l Japan, where extensive
research linked its consumption to liver disorders.[1][2] Cyclochlorotine, along with another P.
islandicum mycotoxin, luteoskyrin, was identified as a causative agent of liver fibrosis and
cirrhosis in animal studies.[2] This technical guide provides an in-depth overview of
cyclochlorotine, focusing on its toxicology, mechanisms of action, and analytical
methodologies for its detection and quantification. It is intended to serve as a comprehensive
resource for professionals in toxicology, food safety, and drug development who are
investigating hepatotoxic compounds and their mechanisms.

Toxicology and Hepatotoxicity

Cyclochlorotine is a potent hepatotoxin, exerting its effects through a complex series of
cellular events. While specific LD50 values are not consistently reported across publicly
available toxicological databases, historical research and animal studies confirm its significant
toxicity, particularly to the liver.

Quantitative Toxicity Data
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Long-term feeding studies in mice have been conducted to assess the chronic toxicity and
carcinogenicity of purified cyclochlorotine. These studies demonstrated that prolonged
ingestion leads to the development of liver fibrosis and cirrhosis.[2] The International Agency
for Research on Cancer (IARC) has classified cyclochlorotine as a Group 3 carcinogen,
indicating that it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.

Table 1: Acute Toxicity of Cyclochlorotine

. Route of LD50 (mg/kg body
Species . . . Reference
Administration weight)

Data not readily
Oral, Intravenous, ) o
Mouse, Rat ] available in cited
Intraperitoneal )
literature.

Note: Despite extensive literature searches, specific LD50 values for cyclochlorotine were not
available in the referenced materials. The hepatotoxic effects are well-documented through
chronic exposure studies.

Pathophysiology of Liver Injury

Exposure to cyclochlorotine induces distinct morphological changes in the liver. Within
minutes of administration in murine models, a marked dilatation of the Space of Disse is
observed, followed by the invagination of the hepatocyte plasma membrane and the formation
of large vacuoles.[2] The toxin's hepatotoxicity is linked to its interaction with the cytoskeleton
and is influenced by the cytochrome P-450 enzyme system, which is involved in its metabolic

processing.[2][3]

Molecular Mechanisms of Action

Cyclochlorotine's toxicity is rooted in its ability to interfere with fundamental cellular structures
and signaling pathways. The primary mechanisms identified are the disruption of the actin
cytoskeleton and the promotion of pro-fibrotic signaling cascades.

Disruption of the Actin Cytoskeleton
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A key molecular target of cyclochlorotine is the cellular cytoskeleton.[4] The toxin has been
shown to accelerate the polymerization of actin and stabilize filamentous actin (F-actin) in
hepatocytes.[5] This stabilization disrupts the dynamic reorganization of microfilaments, leading
to the formation of surface blebs and compromising cell membrane integrity. This rapid
interference with the cytoskeleton is a primary contributor to the acute hepatotoxic effects
observed.[5]
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Caption: Cyclochlorotine's disruption of hepatocyte actin dynamics.

Induction of Liver Fibrosis via TGF-8 Signaling

Chronic liver injury induced by cyclochlorotine culminates in fibrosis, a condition
characterized by the excessive deposition of extracellular matrix (ECM) proteins. A central
mediator of this process is the Transforming Growth Factor-3 (TGF-3) signaling pathway.[6]
Liver damage triggers the release of active TGF-[3, which binds to its receptors on hepatic
stellate cells (HSCs), the primary collagen-producing cells in the liver. This binding initiates a
phosphorylation cascade of downstream Smad proteins (Smad2/3). The activated Smad
complex translocates to the nucleus, where it acts as a transcription factor, upregulating the
expression of pro-fibrotic genes, including various types of collagen. This sustained activation
of HSCs and subsequent ECM deposition leads to the development of liver fibrosis.[6]
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Cyclochlorotine Rice Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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